molecular formula C18H17NO3 B2842746 3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide CAS No. 329777-44-8

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide

Cat. No.: B2842746
CAS No.: 329777-44-8
M. Wt: 295.338
InChI Key: STPBRMMPHJDNPO-UXBLZVDNSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide is an organic compound that features a benzodioxole ring and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide typically involves the reaction of 1,3-benzodioxole with 4-ethylphenylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher efficiency and cost-effectiveness. The purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1,3-Benzodioxol-5-yl(4-ethylphenyl)methanone
  • [(2H-1,3-benzodioxol-5-yl)methyl][(4-ethylphenyl)methyl]amine

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and an acrylamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-13-3-7-15(8-4-13)19-18(20)10-6-14-5-9-16-17(11-14)22-12-21-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPBRMMPHJDNPO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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